molecular formula C8H17NO2 B1254383 delta-Valerobetaine CAS No. 6778-33-2

delta-Valerobetaine

Cat. No.: B1254383
CAS No.: 6778-33-2
M. Wt: 159.23 g/mol
InChI Key: CDLVFVFTRQPQFU-UHFFFAOYSA-N
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Description

Delta-Valerobetaine is a microbial metabolite that has gained attention due to its role as a diet-dependent obesogen. It is a naturally occurring compound found in the human gut microbiome and is associated with obesity and metabolic disorders. This compound is produced by various bacterial species and has been shown to inhibit mitochondrial fatty acid oxidation, leading to increased visceral fat mass and hepatic steatosis .

Mechanism of Action

Target of Action

Delta-Valerobetaine (VB) primarily targets the mitochondrial fatty acid oxidation pathway . It interacts with cellular carnitine and mitochondrial long-chain acyl-coenzyme As , which play crucial roles in the oxidation of fatty acids .

Mode of Action

VB is produced by diverse bacterial species in the gut microbiome . It inhibits mitochondrial fatty acid oxidation by decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As . This interaction results in changes in energy metabolism, particularly in the context of diet-induced obesity .

Biochemical Pathways

The primary biochemical pathway affected by VB is the mitochondrial fatty acid oxidation pathway . By decreasing the levels of cellular carnitine and mitochondrial long-chain acyl-coenzyme As, VB inhibits this pathway, leading to downstream effects on energy metabolism and fat storage .

Pharmacokinetics

It is known that vb is a microbiome-derived metabolite, suggesting that its bioavailability and metabolism are likely influenced by the gut microbiome .

Result of Action

The action of VB results in an increase in visceral fat mass and exacerbation of hepatic steatosis, particularly when associated with a Western diet . This suggests that VB plays a role in diet-dependent obesity .

Action Environment

The action of VB is influenced by environmental factors, particularly diet . Its production by gut bacteria and its role in diet-dependent obesity suggest that dietary factors can significantly influence the action, efficacy, and stability of VB .

Biochemical Analysis

Biochemical Properties

Delta-Valerobetaine plays a crucial role in biochemical reactions, particularly in the inhibition of mitochondrial fatty acid oxidation. It interacts with several enzymes and proteins, including those involved in the carnitine shuttle system. This compound decreases cellular carnitine levels and inhibits mitochondrial long-chain acyl-coenzyme As, thereby reducing the capacity for fatty acid oxidation . This interaction highlights the compound’s significant influence on energy metabolism.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound promotes the accumulation of visceral fat and exacerbates hepatic steatosis when combined with a high-fat diet . These effects are mediated through its impact on mitochondrial function and fatty acid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit mitochondrial fatty acid oxidation. This compound binds to and decreases the availability of carnitine, a crucial molecule for the transport of fatty acids into mitochondria for oxidation . This inhibition leads to reduced fatty acid oxidation and increased fat storage, particularly in the liver and adipose tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can persist in the system and continue to exert its effects on mitochondrial function and fat metabolism over extended periods . This persistence underscores the importance of understanding its long-term biochemical and physiological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, but at higher doses, it can lead to significant metabolic disturbances, including increased fat accumulation and hepatic steatosis . These dosage-dependent effects highlight the potential for both therapeutic and adverse outcomes, depending on the concentration of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that are essential for the carnitine shuttle system and mitochondrial fatty acid oxidation . By inhibiting these pathways, this compound affects metabolic flux and alters metabolite levels, contributing to its obesogenic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, particularly in the liver and adipose tissues . Understanding the transport mechanisms of this compound is crucial for elucidating its overall impact on cellular and systemic metabolism.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on fatty acid oxidation. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its interaction with key metabolic enzymes . This localization is essential for its role in modulating energy metabolism and fat storage.

Chemical Reactions Analysis

Delta-Valerobetaine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include TMAO and other related metabolites .

Comparison with Similar Compounds

Delta-Valerobetaine is similar to other betaines, such as glycine betaine and trimethylglycine. it is unique in its ability to inhibit mitochondrial fatty acid oxidation and its role as a diet-dependent obesogen . Other similar compounds include:

    Glycine Betaine: Known for its role in osmoregulation and stress tolerance in plants.

This compound stands out due to its specific effects on metabolism and its association with obesity and metabolic disorders .

Properties

IUPAC Name

5-(trimethylazaniumyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6778-33-2
Record name delta-Valerobetaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.-VALEROBETAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725A8L267W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is delta-valerobetaine (VB), and how is it linked to gut microbiota?

A1: this compound (VB) is a small molecule and a type of betaine . It is produced by certain species of bacteria residing in the gut of mammals and was found to be absent in germ-free mice, indicating its origin from gut microbes . While its exact role in bacterial metabolism remains unclear, its presence in conventionally raised animals suggests a potential role in host-microbe interactions.

Q2: How does this compound impact host metabolism?

A2: Studies have shown that VB can influence energy metabolism in mice. VB administration led to increased visceral fat mass and exacerbated hepatic steatosis in mice fed a Western-style diet . This suggests that VB can act as a "microbiota-derived obesogen" potentially by modulating energy utilization pathways.

Q3: What is the mechanism by which this compound influences energy metabolism?

A3: Research suggests that VB inhibits mitochondrial fatty acid oxidation by suppressing the carnitine shuttle, a crucial process for transporting fatty acids into mitochondria for energy production . This inhibition was observed in both in vitro and in vivo studies . Additionally, VB was shown to alter the expression of proteins involved in mitochondrial function and energy homeostasis, such as PGC1α, AMPKα, and TFAM , further supporting its role in regulating energy metabolism.

Q4: Does this compound influence feeding behavior?

A4: Preliminary studies utilizing metabolic cages have shown that VB treatment leads to increased food intake in mice, irrespective of their diet . Further investigation revealed that VB administration also alters the levels of leptin and ghrelin, key hormones involved in regulating appetite and satiety . This suggests that VB may influence energy homeostasis not only by impacting metabolic pathways but also by modulating feeding behavior.

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